molecular formula C10H13N5 B1185878 N-benzyl-2-ethyl-2H-tetrazol-5-amine

N-benzyl-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B1185878
M. Wt: 203.249
InChI Key: XXWWFEVHQDHDCZ-UHFFFAOYSA-N
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Description

Overview of Tetrazole Chemistry

Tetrazoles constitute a class of doubly unsaturated five-membered ring aromatic heterocycles containing one carbon and four nitrogen atoms. These synthetic organic heterocyclic compounds exhibit remarkable structural diversity and chemical reactivity, making them among the most nitrogen-rich stable heterocyclic systems known to chemistry. The fundamental tetrazole structure consists of a planar five-membered ring with alternating carbon-nitrogen and nitrogen-nitrogen bonds, creating a highly conjugated π-electron system that contributes to the aromatic character of these compounds.

The tetrazole ring system exhibits unique tautomeric behavior, with three possible isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. The 1H- and 2H- isomers are tautomers, with the equilibrium lying on the side of 1H-tetrazole in the solid phase, while in the gas phase, 2H-tetrazole dominates. These isomers can be regarded as aromatic systems with six π-electrons, conforming to Hückel's rule for aromaticity. The structural flexibility inherent in tetrazole tautomerism provides these compounds with unique binding capabilities and reactivity patterns that distinguish them from other heterocyclic systems.

Tetrazoles possess the highest nitrogen content among stable heterocycles, contributing to their unique chemical and physical properties. This nitrogen-rich character imparts several distinctive features, including high thermal stability, excellent coordination properties with metal ions, and the ability to participate in extensive hydrogen bonding networks. The planar ring skeleton structure and nitrogen-rich multi-electron conjugated system confer tetrazole derivatives with both donor and acceptor electronic properties, making them versatile building blocks in synthetic chemistry.

Historical Context of N-benzyl-2-ethyl-2H-tetrazol-5-amine Development

The development of this compound can be traced to the broader historical progression of tetrazole chemistry, which began with the accidental discovery of the first tetrazole derivative by Swedish chemist J. A. Bladin in 1885. Bladin initially obtained a tetrazole derivative serendipitously and subsequently proposed the name "tetrazole" for this new ring structure. This foundational work established the nomenclature and basic understanding that would guide future tetrazole research for decades.

The systematic study of tetrazoles expanded significantly throughout the late 19th and early 20th centuries. In 1892, Johannes Thiele reported a synthesis of 5-aminotetrazole through the action of nitrous acid on aminoguanidine. Arthur Hantzsch later published the correct structural formula in 1901, obtaining it from the reaction between cyanamide and hydrazoic acid. These early synthetic achievements laid the groundwork for the development of more complex tetrazole derivatives, including substituted variants like this compound.

The emergence of benzyl-substituted tetrazoles represented a significant advancement in tetrazole chemistry, as the benzyl group provided enhanced synthetic versatility and modified physicochemical properties. The synthesis of compounds like 1-benzyl-5-amino-1H-tetrazole was achieved through reactions involving dried 5-aminotetrazole, sodium hydride, and benzyl chloride in N,N-dimethylformamide. This synthetic approach demonstrated the feasibility of introducing aromatic substituents onto the tetrazole ring system, paving the way for more complex derivatives such as this compound.

The development of ethyl-substituted tetrazoles added another dimension to tetrazole chemistry, as alkyl substituents could modulate the electronic properties and biological activity of these compounds. The combination of benzyl and ethyl substitutions in this compound represents a sophisticated example of structure-activity optimization in tetrazole design, reflecting decades of accumulated knowledge about substituent effects on tetrazole properties.

Importance in Heterocyclic Chemistry Research

This compound occupies a significant position in heterocyclic chemistry research due to its unique structural features and versatile chemical reactivity. The compound serves as an important model system for understanding the effects of multiple substituents on tetrazole ring properties, particularly the interplay between aromatic benzyl groups and aliphatic ethyl substituents. This dual substitution pattern provides valuable insights into how different electronic and steric effects can be combined to tune the properties of heterocyclic systems.

The compound's structure makes it an excellent candidate for studying various chemical transformations characteristic of tetrazole chemistry. This compound can undergo nucleophilic substitution reactions, oxidation processes, and reduction reactions, each providing different product profiles depending on the specific conditions employed. These reaction possibilities make the compound valuable for exploring new synthetic methodologies and understanding reaction mechanisms in tetrazole chemistry.

Research into this compound contributes to the broader understanding of structure-activity relationships in tetrazole derivatives. The specific positioning of the benzyl group at the nitrogen atom and the ethyl substitution creates unique electronic environments that influence the compound's reactivity and potential biological activity. Studies of such compounds help establish design principles for developing new tetrazole-based materials and pharmaceuticals.

The compound also serves as an important building block for constructing more complex molecular architectures. Its amine functionality provides a reactive site for further derivatization, while the tetrazole ring offers multiple coordination sites for metal complexation and hydrogen bonding interactions. This versatility makes this compound valuable for developing new materials with specific properties tailored for particular applications.

Position within the Tetrazole Family of Compounds

This compound represents a specific subclass within the broader tetrazole family, characterized by its particular substitution pattern and tautomeric form. Within the classification system for tetrazoles, this compound belongs to the category of disubstituted tetrazoles, specifically featuring substitution at the 2-position (ethyl group) and the 5-position (benzylamino group). This substitution pattern distinguishes it from other common tetrazole derivatives and imparts unique chemical and physical properties.

The compound exemplifies the 2H-tetrazole tautomeric form, which represents one of the two major tautomeric states possible for substituted tetrazoles. This tautomeric preference influences the compound's hydrogen bonding capabilities, coordination chemistry, and overall reactivity profile. The 2H-tautomer exhibits different electronic distribution compared to the 1H-form, affecting how the molecule interacts with other chemical species and biological targets.

Table 1: Structural Classification of this compound within Tetrazole Family

Classification Category Specific Designation Structural Feature
Ring System 2H-Tetrazole Five-membered ring with four nitrogen atoms
Substitution Level Disubstituted Two substituent groups
Substitution Positions N2, C5 Ethyl at position 2, benzylamino at position 5
Tautomeric Form 2H-Tautomer Hydrogen located at N2 position
Functional Groups Amine, Aromatic Primary amine and benzyl aromatic system

Compared to simpler tetrazole derivatives such as 5-aminotetrazole or basic alkyl-substituted tetrazoles, this compound exhibits enhanced lipophilicity due to the benzyl group and modified electronic properties from the ethyl substitution. These structural features position the compound as an intermediate between highly polar, water-soluble tetrazoles and more lipophilic, biologically active derivatives commonly used in pharmaceutical applications.

The compound shares structural similarities with other benzyl-substituted tetrazoles, such as N-benzyl-2H-tetrazol-5-amine, but the additional ethyl substitution creates distinct differences in molecular geometry, electronic distribution, and chemical reactivity. This relationship illustrates how systematic structural modifications within the tetrazole family can generate compounds with finely tuned properties for specific applications.

Within the context of tetrazole-based drug development, this compound represents an intermediate structural complexity between simple tetrazole building blocks and highly functionalized pharmaceutical agents. The compound's design reflects principles of medicinal chemistry where aromatic and aliphatic substituents are strategically positioned to optimize biological activity while maintaining synthetic accessibility and chemical stability.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.249

IUPAC Name

N-benzyl-2-ethyltetrazol-5-amine

InChI

InChI=1S/C10H13N5/c1-2-15-13-10(12-14-15)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,13)

InChI Key

XXWWFEVHQDHDCZ-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

Alkyl Substituents
  • 2-Methyl-2H-tetrazol-5-amine : The methyl analog exhibits planar NH2 geometry in solid argon, with photochemical degradation pathways involving tautomerization to mesoionic forms or ring cleavage to methyl azide and cyanamide . Compared to the ethyl group in the target compound, the methyl group offers lower steric hindrance but reduced lipophilicity.
Aromatic and Heteroaromatic Substituents
  • N-Benzylidene-5-methyltetrazol-2-amine : This Schiff base derivative (δ 9.26 ppm for imine proton in $^1$H NMR) highlights the impact of conjugation on stability. Unlike the amine-linked benzyl group in the target compound, the imine linkage may reduce hydrolytic stability .
  • Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate : The benzoxazole-tetrazole hybrid exhibits antifungal and antibacterial activities, suggesting that fused aromatic systems enhance biological potency compared to isolated benzyl groups .

Benzyl Group Modifications

Compound Name Substituent on Benzyl Molecular Formula Key Properties/Activities Reference
N-(2-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine 2-Cl C9H10ClN5 Enhanced electronic withdrawal; potential antimicrobial use
N-(2-Ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine 2-OCH2CH3 C13H19N5O Increased lipophilicity; predicted pKa 2.35
N-(5-Bromo-2-methoxybenzyl)-1-allyl-1H-tetrazol-5-amine 5-Br, 2-OCH3 C12H14BrN5O Bromine enhances molecular weight (324.18 g/mol); potential for halogen bonding

Heterocyclic Hybrids

  • 5,5’-Bis(2-methyltetrazolyl)amine (Me2bta) : Synthesized from sodium dicyanamide and sodium azide, this dimeric tetrazole demonstrates applications in energetic materials due to high nitrogen content (82.3% N). In contrast, the target compound’s benzyl group may shift utility toward pharmaceuticals .
  • Benzimidazole-methylamine bridged phenyl-1,3,4-thiadiazol-2-amine: Combines thiadiazole and benzimidazole moieties, showing insecticidal activity.

Preparation Methods

Mechanism and Optimization

  • Thiourea Formation : Benzylamine reacts with ethyl isocyanide to form an intermediate thiourea.

  • Desulfurization : Bi³⁺ acts as a thiophilic Lewis acid, promoting desulfurization to generate a carbodiimide intermediate.

  • Cyclization : NaN₃ reacts with the carbodiimide, followed by electrocyclization to yield the tetrazole ring.

Reducing the Bi(NO₃)₃·5H₂O catalyst load below 1.0 equiv or NaN₃ below 3.0 equiv drastically lowers yields. Microwave heating enhances reaction kinetics, achieving a 99% reduction in time compared to conventional thermal methods.

Stepwise Tetrazole Ring Construction

An alternative route involves constructing the tetrazole ring de novo using sodium azide and a nitrile precursor. Benzylamine is first reacted with ethyl cyanoacetate to form an imine, which undergoes [3+2] cycloaddition with NaN₃ in hydrochloric acid (HCl) at 60°C. This method proceeds in two stages:

StageReagents/ConditionsTimeYield
1Benzylamine + ethyl cyanoacetate (MeCN, reflux)3 h85%
2NaN₃, HCl (60°C)12 h70%

Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)TimeScalabilityEnvironmental Impact
Nucleophilic Substitution65–754–6 hHighModerate (solvent use)
Microwave Three-Component80–892–15 minModerateLow (microwave energy)
Stepwise Ring Construction7015 h totalLowHigh (HCl waste)

The microwave-assisted method excels in speed and yield but requires specialized equipment. Nucleophilic substitution remains preferable for large-scale synthesis due to its simplicity and reproducibility.

Purification and Characterization

Post-synthesis purification typically involves:

  • Recrystallization : Ethanol or ethanol/water mixtures yield crystalline products with minimal impurities.

  • Column Chromatography : Reserved for complex mixtures, using ethyl acetate/hexane (1:3) as the eluent.

Structural confirmation relies on:

  • ¹H NMR : Aromatic protons (δ 7.25–7.40 ppm), benzyl CH₂ (δ 5.67 ppm), and ethyl CH₃ (δ 1.20 ppm).

  • IR Spectroscopy : N–H stretch (ν ≈ 3277 cm⁻¹) and C=N absorption (ν ≈ 1616 cm⁻¹) .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-ethyl-2H-tetrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-ethyl-2H-tetrazole and benzyl halide derivatives. Key parameters include:
  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) enhances nucleophilicity .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux improve yields .
  • Purification : Column chromatography or recrystallization ensures purity.
    Example Table:
BaseSolventTemperature (°C)Yield (%)
NaHDMF8078
K₂CO₃THF6565

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for benzyl protons (δ 4.5–5.0 ppm) and tetrazole ring carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Photostability : UV irradiation (λ > 235 nm) induces decomposition via tautomerization or ring cleavage; store in amber vials .
  • Thermal Stability : Degrades above 100°C; refrigerated storage (4°C) in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of This compound?

  • Methodological Answer :
  • Dose-Response Studies : Test across concentrations (nM–μM) to identify biphasic effects.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm enzyme interactions (e.g., cyclooxygenase inhibition) .
  • Meta-Analysis : Compare datasets using tools like Rosetta Resolver to identify batch effects or assay variability.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311++G(d,p) models simulate transition states for benzylation reactions .
  • Molecular Dynamics : Predict solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Software : Gaussian 09 or ORCA for energy profiling.

Q. What strategies mitigate photodegradation during pharmacological assays?

  • Methodological Answer :
  • Light Control : Use dark-room conditions or LED filters to block UV wavelengths .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions.
  • Real-Time Monitoring : LC-MS tracking of degradation products (e.g., methyl azide) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzyme inhibition potency be addressed?

  • Methodological Answer :
  • Assay Standardization : Use recombinant enzymes (e.g., COX-2) with identical buffer/pH conditions .
  • Negative Controls : Include known inhibitors (e.g., celecoxib) to validate assay sensitivity.
  • Structural Analysis : X-ray crystallography or docking studies (AutoDock Vina) to confirm binding modes .

Tables for Reference

Q. Table 1: Photodegradation Products Under UV Irradiation

ConditionPrimary ProductsSecondary Products
λ > 235 nm, 10 KMesoionic tautomer, methyl azideMethylenimine, isocyanic acid

Q. Table 2: Biological Activity Comparison

StudyTarget EnzymeIC₅₀ (μM)Assay Type
In vitro (2025)COX-20.45Fluorometric
In silico (2024)HDAC61.2Docking Simulation

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